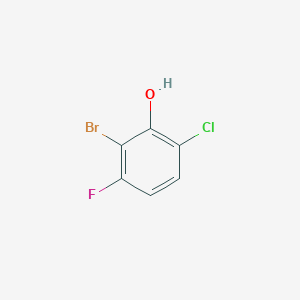

2-Bromo-6-chloro-3-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHIZFLKCWAZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-chloro-3-fluorophenol CAS number and chemical identity

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5 ) is a highly specialized poly-halogenated phenol intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Characterized by its dense functionalization—containing bromine, chlorine, and fluorine atoms on a single phenolic ring—it serves as a versatile scaffold for Structure-Activity Relationship (SAR) studies.

The compound’s unique substitution pattern allows for orthogonal functionalization: the bromine atom facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity. This guide outlines the chemical identity, synthetic pathways, handling protocols, and reactivity profiles necessary for integrating this compound into drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The following data consolidates the physicochemical profile of the target compound.

Datasheet: this compound

| Property | Specification |

| CAS Number | 1782417-49-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

| SMILES | Oc1c(Br)c(F)ccc1Cl |

| Appearance | Off-white to pale yellow solid (low-melting) or viscous liquid |

| Purity Grade | Typically ≥97% (HPLC) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Acidity (pKa) | ~6.5 - 7.5 (Estimated; more acidic than phenol due to electron-withdrawing halogens) |

Synthetic Routes & Manufacturing[5][6][9][10]

Synthesizing this compound requires overcoming significant regioselectivity challenges. The directing effects of the hydroxyl group (strongly activating, ortho/para) compete with the directing effects of the halogens.

Mechanism of Synthesis: Directed Halogenation

The most logical synthetic pathway involves the stepwise halogenation of 3-fluorophenol. The sequence is critical to ensure the correct placement of bromine and chlorine atoms.

-

Precursor Selection: 3-Fluorophenol is the optimal starting material.

-

Step 1: Bromination: Controlled bromination is performed. The hydroxyl group directs ortho/para. The 3-fluoro substituent exerts an inductive withdrawing effect, deactivating the ring but directing ortho/para relative to itself. The position between OH and F (C2) is sterically crowded but electronically activated. However, under standard conditions, para-bromination (C4) is often favored. To achieve the 2-bromo isomer, conditions favoring ortho-substitution (e.g., using amines to coordinate the phenol) or separation of isomers is required.

-

Note: Commercially, 2-Bromo-3-fluorophenol (CAS 443-81-2) is often used as the advanced intermediate to bypass this difficulty.

-

-

Step 2: Chlorination: Chlorination of 2-Bromo-3-fluorophenol.

-

Sites Available: C4 (para to OH) and C6 (ortho to OH).

-

Regiochemistry: C4 is ortho to the Fluorine atom, which inductively deactivates this site. C6 is para to the Fluorine, making it electronically more favorable for Electrophilic Aromatic Substitution (EAS) despite being ortho to the OH.

-

Result: This electronic push-pull dynamic favors the formation of the 6-chloro isomer, yielding the target This compound .

-

Visualization: Synthetic Workflow

Figure 1: Stepwise synthetic pathway leveraging electronic directing effects to achieve the target isomer.

Reactivity Profile & Applications

This compound is a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal coupling reactions.

Selective Functionalization Strategy

Researchers can exploit the reactivity difference between the C-Br and C-Cl bonds.

-

C-Br Bond: Weaker bond energy (~67 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

C-Cl Bond: Stronger bond energy (~80 kcal/mol). Remains intact during initial coupling, allowing for a second derivatization step later.

-

OH Group: Can be protected (e.g., as a methyl ether or TBDMS) or used as a nucleophile for ether synthesis.

Visualization: Chemoselectivity Logic

Figure 2: Chemoselective reactivity map. The Bromine atom provides the primary entry point for carbon-carbon bond formation.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its isomers (e.g., 4-chloro or 5-fluoro variants).

1H NMR Signature (Predicted)

-

Solvent: DMSO-d6

-

Signals:

-

δ ~10.5 ppm (s, 1H): Phenolic OH (Exchangeable).

-

Aromatic Region: Two protons are present on the ring (H4 and H5).

-

H4: This proton is adjacent to Fluorine (C3) and Chlorine (C6) is meta. Expect a doublet of doublets (dd) due to coupling with F (J_H-F ~8-10 Hz) and H5 (J_H-H ~8 Hz).

-

H5: Adjacent to Chlorine (C6) and H4. Expect a doublet (d) or doublet of doublets.

-

-

Differentiation: The coupling constant between H4 and F is the diagnostic marker. If the Cl were at C4, the splitting pattern would change drastically (singlets or meta-coupling).

-

Mass Spectrometry (GC-MS/LC-MS)

-

Parent Ion: Look for molecular ion peaks [M]- or [M]+.

-

Isotope Pattern: The combination of Br (79/81) and Cl (35/37) creates a distinct "M, M+2, M+4" pattern.

-

M (Br79/Cl35): Base peak.

-

M+2 (Br81/Cl35 + Br79/Cl37): High intensity (~130% of base).

-

M+4 (Br81/Cl37): Lower intensity (~30% of base).

-

Safety & Handling Protocols

Hazard Classification:

-

GHS Signal: WARNING / DANGER

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Procedure:

-

Engineering Controls: Always handle within a certified chemical fume hood. The presence of multiple halogens increases lipophilicity, potentially aiding skin absorption.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenols are oxidation-prone; the halogenated nature adds stability, but light sensitivity is possible (C-Br bond photolysis).

References

-

AOBChem. (2024). Product Datasheet: this compound (CAS 1782417-49-5).[2] Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2-Bromo-3-fluorophenol (Precursor Analysis). National Library of Medicine. Retrieved from [1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Phenols. Retrieved from

-

ChemicalBook. (2024). Supplier Listings and Isomer Data for Bromo-chloro-fluorophenols. Retrieved from [3][4]

Sources

physicochemical properties of 2-Bromo-6-chloro-3-fluorophenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloro-3-fluorophenol

Abstract

As a substituted halogenated phenol, this compound is a compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its multifaceted structure, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) and a reactive hydroxyl group, offers a platform for complex molecular engineering. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, analytical characterization, and safety protocols. The strategic arrangement of its functional groups allows for orthogonal synthesis strategies, making it a valuable building block for creating advanced intermediates and active pharmaceutical ingredients.

Chemical Identity and Structure

The precise arrangement of substituents on the phenol ring is critical to the molecule's reactivity and physical properties.

-

IUPAC Name: this compound

-

CAS Number: 1782417-49-5[1]

-

Molecular Formula: C₆H₃BrClFO[1]

-

Molecular Weight: 225.44 g/mol [2]

-

Canonical SMILES: C1=CC(=C(C(=C1F)Cl)O)Br[2]

-

InChI Key: VGDYUSDMWUDGAB-UHFFFAOYSA-N[3]

Physicochemical Properties

The properties of this compound are dictated by the interplay between its aromatic ring, the phenolic hydroxyl group, and the distinct electronic effects of the three halogen substituents. All quantitative data are summarized in Table 1.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 225.44 g/mol | [2] |

| CAS Number | 1782417-49-5 | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Data not consistently available | [1] |

| Storage Temperature | 2-8°C or Room Temperature | [1][2] |

Acidity (pKa)

Solubility and Lipophilicity (LogP)

The presence of multiple halogen atoms imparts a significant hydrophobic character to the molecule. While the hydroxyl group can participate in hydrogen bonding, the overall solubility in aqueous media is expected to be low. The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A higher LogP value suggests a preference for nonpolar environments and is often correlated with membrane permeability and potential for bioaccumulation. For the related isomer, 3-Bromo-6-chloro-2-fluorophenol, the LogP is reported to be 3.18, indicating moderate lipophilicity[4]. This suggests that this compound will exhibit limited water solubility and will preferentially partition into organic phases[4].

Reactivity and Synthetic Utility: A Platform for Orthogonal Chemistry

The true value of this compound in drug development lies in its capacity for selective, or orthogonal, chemical transformations. The different functional groups exhibit distinct reactivities, allowing chemists to address one site on the molecule while leaving the others intact.

-

C-Br Bond Reactivity: The carbon-bromine bond is the most labile of the carbon-halogen bonds in this molecule. It is highly susceptible to oxidative addition with palladium(0) catalysts, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new aryl, vinyl, or alkynyl groups at the 2-position.[5]

-

O-H Bond Reactivity: The acidic phenolic proton can be easily removed by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic phenoxide. This anion can then participate in Williamson ether synthesis to form aryl ethers or react with acyl chlorides to form esters.[6]

-

C-Cl and C-F Bond Inertness: The carbon-chlorine and carbon-fluorine bonds are significantly stronger and less reactive under typical cross-coupling conditions. Fluorine, in particular, has a very strong bond to the aromatic ring and its potent inductive electron-withdrawing effect can activate the ring for nucleophilic aromatic substitution (SNAr), though this typically requires harsh conditions and a strongly electron-deficient ring.[5]

This differential reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner.

Caption: Orthogonal reactivity of this compound.

Experimental Protocol: Purity Assessment by HPLC

This protocol describes a standard method for determining the purity of a sample of this compound using reverse-phase high-performance liquid chromatography (HPLC).

Objective: To separate the main compound from potential impurities and quantify its purity based on peak area.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Solvent A: HPLC-grade water with 0.1% (v/v) formic acid

-

Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

-

This compound sample

-

Volumetric flasks and pipettes

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Dilute this stock solution 1:10 with a 50:50 mixture of Solvent A and Solvent B to a final concentration of 100 µg/mL.

-

Rationale: Preparing a standard of known concentration is essential for peak identification and system suitability checks. Acetonitrile is a common solvent for aromatic compounds.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration (100 µg/mL) following the same procedure as the standard.

-

Rationale: Matching the sample and standard concentrations and solvent matrix minimizes variability.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: 220 nm

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-25 min: 50% B (re-equilibration)

-

-

Rationale: A C18 column separates compounds based on hydrophobicity. The gradient elution (increasing acetonitrile concentration) effectively elutes compounds with varying polarities. Formic acid helps to protonate acidic sites, leading to sharper, more symmetrical peaks. The 220 nm wavelength is chosen for strong absorbance by the aromatic ring.

-

-

System Suitability and Analysis:

-

Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Inject a blank (solvent) to ensure no carryover.

-

Inject the sample solution.

-

Rationale: System suitability ensures the HPLC system is performing correctly and producing reliable data.

-

-

Data Interpretation:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

-

Safety and Handling

As a halogenated phenol, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning[1]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][7]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from 2-8°C to room temperature.[1][2]

Conclusion

This compound is a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. Its key physicochemical features—moderate lipophilicity, enhanced acidity compared to phenol, and particularly its capacity for orthogonal chemical transformations—make it a versatile tool for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779284, 2-Bromo-6-fluorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12175701, 2-Bromo-3-fluorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66601002, 3-Bromo-6-chloro-2-fluorophenol. Retrieved from [Link]

-

Bldepharm. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol. Retrieved from [Link]

-

PrepChem.com. (2025, November 25). Synthesis of 2-bromo-6-chlorophenol. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Bromo-6-fluoronaphthalene Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. catamarans-fountaine-pajot.com [catamarans-fountaine-pajot.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Buy 3-Bromo-6-chloro-2-fluorophenol | 943830-14-6 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-6-chloro-2-fluorophenol | 943830-14-6 | Benchchem [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a critical class of intermediates in the fine chemical industry, serving as versatile building blocks for a wide array of complex molecules. Their utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the introduction of halogen atoms can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed technical overview of 2-Bromo-6-chloro-3-fluorophenol, a tri-substituted phenol with a unique substitution pattern that offers a range of synthetic possibilities. While specific experimental data for this compound is limited in publicly available literature, this guide will synthesize the available information and provide expert insights based on the established chemistry of related halogenated phenols.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.44 g/mol | [1] |

| CAS Number | 1782417-49-5 | [1][2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥97% | [2] |

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. While specific spectra for this compound are not currently published, the expected spectral features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts dictated by the electronegativity of the directly attached and neighboring substituents.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, and its coupling to adjacent protons can provide further structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic absorptions for C-Br, C-Cl, and C-F bonds would be observed in the fingerprint region, along with aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine and chlorine, which have distinct natural isotopic abundances.

Synthesis Strategies

A potential, though unverified, synthetic pathway could involve the following logical steps:

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-6-chloro-3-fluorophenol

Executive Summary

2-Bromo-6-chloro-3-fluorophenol is a highly specialized poly-halogenated intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical scaffolds. Its solubility behavior is governed by a unique structural feature: 2,6-dihalogen steric shielding .

Unlike simple phenol, the flanking bromine and chlorine atoms at the ortho positions significantly inhibit the hydroxyl group’s ability to hydrogen bond with external acceptors. This "Ortho-Effect" drastically reduces water solubility while enhancing solubility in non-polar and chlorinated organic solvents. This guide provides a theoretical solubility framework, a "High-Confidence" solvent compatibility table, and a validated protocol for empirical determination.

Part 1: Physicochemical Architecture & Solubility Mechanism

To select the correct solvent, one must understand the competition between the compound's lipophilic halogen shell and its hydrophilic hydroxyl core.

Structural Analysis

-

Core Scaffold: Phenol (

).[1] -

Substituents:

-

2-Position (Ortho): Bromine (Large atomic radius, high lipophilicity).

-

6-Position (Ortho): Chlorine (Electron-withdrawing, steric bulk).

-

3-Position (Meta): Fluorine (High electronegativity, metabolic stability).

-

The "Ortho-Effect" on Solvation

The critical determinant of solubility for this molecule is the 2,6-disubstitution pattern .

-

Steric Shielding: The bulky Bromine and Chlorine atoms physically crowd the phenolic -OH group.

-

Intramolecular Interactions: The phenolic proton is likely engaged in weak intramolecular hydrogen bonding (or electrostatic interaction) with the ortho halogens.

-

Result: The energy penalty for breaking these intramolecular interactions to form intermolecular bonds with a solvent is high. Consequently, the molecule acts more "hydrocarbon-like" than typical phenols.

Predicted Physicochemical Constants

-

LogP (Octanol/Water Partition): Estimated ~3.8 – 4.2 (Highly Lipophilic).

-

pKa: Estimated ~6.0 – 7.0 (More acidic than phenol due to electron-withdrawing halogens, but less acidic than picric acid).

-

Hansen Solubility Parameters (Estimated):

- (Dispersion): High (due to Br/Cl polarizability).

- (Polar): Moderate.

- (H-Bonding): Low (due to steric shielding).

Part 2: Solvent Selection Strategy

Based on the structural analysis and comparative data from 2,6-dichlorophenol and 2,4,6-trichlorophenol, the following solubility profile is established.

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 g/L) | "Like dissolves like." High dispersion forces ( |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>150 g/L) | Strong dipole interactions overcome the crystal lattice energy. Ideal for nucleophilic substitution reactions ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (50–100 g/L) | Capable of H-bonding, but steric bulk makes them less effective than in simple phenols. Solubility decreases as alcohol chain length increases. |

| Ethers/Esters | Ethyl Acetate, THF, MTBE | Good (50–80 g/L) | Good H-bond acceptors for the phenolic proton. Excellent for crystallization or liquid-liquid extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate (20–50 g/L) | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<5 g/L) | Lacks sufficient polarity or polarizability to solvate the phenolic core. Used as an anti-solvent to crash out the product. |

| Water | Water (pH 7) | Insoluble (<0.5 g/L) | Hydrophobic effect dominates. |

| Alkaline Water | 1M NaOH, 1M KOH | Soluble (as salt) | Deprotonation forms the phenoxide anion ( |

Visualization: Solvation Mechanism

The following diagram illustrates how the ortho-halogens block water access, driving the molecule into organic phases.

Figure 1: Mechanistic impact of ortho-substitution on solvent affinity. The steric bulk of Br and Cl prevents effective hydration, favoring chlorinated solvents.

Part 3: Experimental Determination Protocol

Since specific batch-to-batch impurity profiles can alter solubility, empirical determination is required for process validation. Do not rely solely on literature values for critical scale-up steps.

Protocol: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine the thermodynamic solubility of this compound in a target solvent at

Reagents:

-

Target Solvent (HPLC Grade).

-

Reference Standard: this compound (>98% purity).[2]

-

Mobile Phase: Acetonitrile / Water (0.1%

).

Workflow:

-

Preparation (Supersaturation):

-

Add excess solid compound (~100 mg) to 2 mL of the target solvent in a glass vial.

-

Critical Step: Ensure undissolved solid remains visible. If it dissolves completely, add more solid.

-

-

Equilibration:

-

Agitate the vial at

for 24 hours using a thermomixer or shaking water bath. -

Why: 24 hours ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

-

-

Phase Separation:

-

Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45

PTFE syringe filter (pre-saturated). -

Note: Use PTFE filters; Nylon may bind phenolic compounds.

-

-

Quantification (HPLC):

-

Dilute the supernatant 1:100 or 1:1000 with Mobile Phase to fit the linear calibration range.

-

Inject onto a C18 Reverse Phase column.

-

Detection: UV at 280 nm (phenolic absorption max).

-

Visualization: Experimental Workflow

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Part 4: Applications in Synthesis & Purification

Extraction Strategy

When synthesizing this compound (e.g., via halogenation of 3-fluorophenol), the reaction mixture is often acidic.

-

Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate for extraction.

-

Avoid: Diethyl ether (flammability/peroxide risk) unless necessary.

-

pH Control: The aqueous layer must be acidic (pH < 4) to ensure the phenol is protonated and partitions into the organic layer. At pH > 8, it forms a water-soluble salt.

Crystallization Strategy

To purify the compound from poly-halogenated impurities:

-

Solvent System: Recrystallization from hot Hexane/Toluene mixtures or Heptane/Ethyl Acetate .

-

Method: Dissolve in minimum hot Toluene (

), then slowly add Hexane (anti-solvent) and cool to

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for solubility parameter prediction).

-

U.S. EPA. (1996). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link (Standard protocol for handling and extracting halogenated phenols).

-

PubChem. (n.d.).[3] Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Isomer Analog).[4] National Library of Medicine. Link (Source for physicochemical constants of structural analogs).

- Sigma-Aldrich. (n.d.). Solubility of Halogenated Phenols - Technical Bulletin.

Sources

Acidity Landscapes of Poly-Halogenated Phenols: Mechanisms, Measurement, and Molecular Design

Executive Summary

In drug discovery and agrochemical design, the ionization state of a molecule is a master variable governing solubility, membrane permeability (LogD), and protein binding.[1] Poly-halogenated phenols (PHPs) represent a unique challenge and opportunity in this space. While the phenol moiety (

This guide moves beyond standard textbook definitions to explore the causality of these shifts, the "Fluorine Anomaly," and the rigorous experimental protocols required to measure these values accurately in the face of poor aqueous solubility.

Mechanistic Underpinnings: The Electronic Tug-of-War

The acidity of any phenol is dictated by the stability of its conjugate base, the phenoxide anion.[2] In PHPs, this stability is determined by three competing vector forces: Inductive effects (

The Inductive/Resonance Paradox

Halogens are electron-withdrawing by induction (

-

Induction (

): Halogens pull electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen. This effect decays rapidly with distance ( -

Resonance (

): Halogen lone pairs can donate electron density into the

The Fluorine Anomaly

A critical insight for medicinal chemists is that 4-fluorophenol is less acidic than 4-chlorophenol , despite fluorine being more electronegative.

-

Cause: The 2p orbitals of Fluorine overlap perfectly with the 2p orbitals of the aromatic Carbon. This maximizes the

effect, which opposes the -

Contrast: Chlorine’s 3p orbitals bind poorly with Carbon’s 2p orbitals, rendering its

effect negligible. The

The Ortho Effect

Substituents in the 2-position (ortho) have a disproportionate impact due to proximity.

-

Intramolecular H-Bonding: In some cases (e.g., 2-fluorophenol), the H-bond stabilizes the neutral phenol, making proton removal harder (thermodynamically), yet the inductive proximity usually overrides this, resulting in a net increase in acidity compared to the parent phenol.

-

Steric Inhibition of Solvation: Bulky ortho-halogens (Br, I) can shield the phenoxide oxygen from water molecules, potentially destabilizing the anion (raising

), though the inductive withdrawal usually wins out.

Visualization: Electronic Vectors

The following diagram illustrates the opposing forces determining the stability of the phenoxide anion.

Figure 1: The stability of the phenoxide anion is the net result of stabilizing inductive withdrawal and destabilizing resonance donation.

The Data Vault: Quantitative Acidity Landscapes

The following data aggregates experimental values to illustrate position-dependence and degree of substitution.

Table 1: The Halogen Series (Monosubstituted)

Note the "Fluorine Anomaly" at the para position.

| Substituent | Ortho ( | Meta ( | Para ( | Dominant Effect (Para) |

| Hydrogen (Ref) | 9.95 | 9.95 | 9.95 | N/A |

| Fluoro | 8.73 | 9.29 | 9.91 | |

| Chloro | 8.48 | 9.02 | 9.38 | |

| Bromo | 8.42 | 9.03 | 9.36 | |

| Iodo | 8.46 | 9.06 | 9.30 |

Table 2: Cumulative Chlorination (Polysubstituted)

Demonstrating the additive nature of the inductive effect.

| Compound | Structure | Physiological State (pH 7.4) | ||

| Phenol | 9.95 | 0 | Neutral | |

| 4-Chlorophenol | 4-Cl | 9.38 | -0.57 | Neutral |

| 2,4-Dichlorophenol | 2,4- | 7.85 | -2.10 | ~25% Ionized |

| 2,4,6-Trichlorophenol | 2,4,6- | 6.23 | -3.72 | >90% Anionic |

| Pentachlorophenol | 4.74 | -5.21 | 100% Anionic |

Experimental Masterclass: Measuring the Insoluble

As a Senior Scientist, one must address the elephant in the room: Poly-halogenated phenols have terrible water solubility. Standard aqueous potentiometric titration often fails due to precipitation or electrode fouling.

The Solution: Yasuda-Shedlovsky Extrapolation

To ensure data integrity, we utilize spectrophotometric titration in mixed-solvent systems (Acetonitrile/Water or Methanol/Water) and extrapolate to zero organic content.

Protocol: Spectrophotometric Determination via UV-Vis[3][4][5]

Reagents:

-

Analyte: 50 µM PHP solution.

-

Cosolvent: Acetonitrile (MeCN) - UV cutoff < 190nm.

-

Buffer: Universal buffer (Britton-Robinson) or specific Good's buffers.

Workflow:

-

Solubilization: Prepare stock solutions in 20%, 30%, 40%, and 50% (v/v) MeCN/Water mixtures.

-

Spectral Scan: Record UV-Vis spectra (200–400 nm) at pH values ranging from 2 to 12.

-

Observation: Look for the bathochromic shift (red shift) and hyperchromic effect as the phenol ionizes to phenoxide.

-

-

Data Fitting: Determine the apparent

( -

Extrapolation (Yasuda-Shedlovsky): Plot

vs.

Experimental Workflow Diagram

Figure 2: The Yasuda-Shedlovsky extrapolation workflow allows for accurate pKa determination of water-insoluble compounds.

Applications in Drug Design & Ecotoxicology

Bioisosteric Replacement

In drug design, replacing a hydrogen with a halogen is a standard tactic to block metabolic hot-spots (CYP450 oxidation). However, this guide highlights a secondary effect:

-

Scaffold Hopping: Replacing a carboxylic acid (

) with a pentachlorophenol moiety (

Environmental Fate

The

-

Pentachlorophenol (PCP): With a

of 4.74, PCP exists almost exclusively as the phenolate anion in environmental waters (pH 6–8). Anions do not volatilize and have lower soil organic carbon adsorption (

References

-

Lide, D. R. (2005). CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press. (Standard source for dissociation constants of organic acids).[6]

-

Crosby, D. G., et al. (1981). "Environmental Chemistry of Pentachlorophenol." Pure and Applied Chemistry. Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on Yasuda-Shedlovsky and pKa measurement).

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Reusch, W. (2013). "Virtual Textbook of Organic Chemistry: Acidity of Phenols." Michigan State University. Link

- Grossi, P., et al. (2014). "Spectrophotometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures." Journal of Solution Chemistry.

Sources

safety data sheet (SDS) for 2-Bromo-6-chloro-3-fluorophenol

An In-depth Technical Guide to the Safety Data Sheet for 2-Bromo-6-chloro-3-fluorophenol

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of this compound (CAS No: 1782417-49-5). As a halogenated phenol, this compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its trifunctional nature, featuring bromine, chlorine, and fluorine substituents on a phenol ring, offers multiple reaction sites for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of Safety Data Sheet (SDS) information, providing context and rationale for the safety protocols described. The information herein is synthesized from available data for the compound and its structural analogs to ensure a robust and conservative approach to safety.

Chemical Identification and Properties

Proper identification is the foundation of chemical safety. This compound is a distinct chemical entity with a unique identifier.

| Identifier | Value | Source |

| Chemical Name | This compound | AOBChem[2] |

| CAS Number | 1782417-49-5 | AOBChem[2] |

| Molecular Formula | C₆H₃BrClFO | AOBChem[2] |

| Molecular Weight | 225.44 g/mol | Calculated |

| Purity | Typically ≥97% | AOBChem[2] |

The physical properties of this compound are not widely published. However, by analogy with similar halogenated phenols, it is expected to be a solid at room temperature.[3] It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapor.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, this compound is classified as follows:

-

Signal Word: Warning [2]

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

These classifications indicate that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation. The irritant nature of the compound is a common feature of phenols, which can denature proteins upon contact with tissues. The halogen substituents can further enhance this effect.

Caption: GHS Hazard classification workflow for the compound.

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling halogenated phenols.[4][5]

| Exposure Route | Protocol | Causality and Rationale |

| Inhalation | 1. Remove the individual to fresh air immediately. 2. Keep the person at rest in a position comfortable for breathing. 3. If breathing is difficult or irritation persists, seek immediate medical attention.[4] | The primary goal is to remove the individual from the source of exposure to prevent further irritation to the respiratory tract. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing and shoes while flushing. 3. If skin irritation persists, seek medical attention.[4][5] | Rapid and thorough washing is essential to remove the chemical and minimize its corrosive action on the skin. |

| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses, if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist.[4][6] | The eyes are particularly sensitive. Extended flushing is necessary to ensure the chemical is completely removed to prevent serious, lasting damage. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Have the person drink one or two glasses of water to dilute the substance. 4. Seek immediate medical attention. Call a poison control center or doctor.[5] | Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the damage. Dilution is a safer initial step. |

Handling, Storage, and Engineering Controls

Proactive measures are the most effective way to ensure safety. A multi-layered approach combining engineering controls, safe handling practices, and appropriate personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This isolates the researcher from potential inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling and Storage Protocol

-

Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust or vapors.[4][8]

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] Store away from incompatible materials such as strong oxidizing agents.[4]

Caption: A workflow for the safe handling of this compound.

Disposal Considerations

This compound and its containers must be treated as hazardous waste. All disposal practices must comply with local, regional, and national regulations.[4] The compound should be disposed of through a licensed waste disposal company. Do not allow the material to enter drains or the environment.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a clear understanding of its hazards and the implementation of rigorous safety protocols. While data for this specific molecule is limited, a conservative approach based on the known properties of halogenated phenols provides a robust framework for its handling. By adhering to the principles of hazard identification, engineering controls, personal protection, and safe work practices, researchers can effectively mitigate the risks associated with this compound.

References

-

PubChem. (n.d.). 2-Bromo-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Generic Chemical Supplier. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol: A Versatile Chemical Compound. Retrieved from a generic chemical supplier website.

- CPAchem. (2023). Safety data sheet for 4-bromo-2-chlorophenol.

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

- CPAChem. (2022). Safety data sheet for 2-Bromo-4,6-dichlorophenol.

Sources

- 1. catamarans-fountaine-pajot.com [catamarans-fountaine-pajot.com]

- 2. aobchem.com [aobchem.com]

- 3. 2-Bromo-3-fluorophenol | 443-81-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

structural analysis of 2-Bromo-6-chloro-3-fluorophenol

An In-depth Technical Guide to the Structural Analysis of 2-Bromo-6-chloro-3-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive (C₆H₃BrClFO), a polysubstituted halogenated phenol. Halogenated phenols are significant scaffolds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1] A precise understanding of their molecular structure is paramount for predicting reactivity, understanding metabolic pathways, and designing novel derivatives. This document elucidates the structure of this compound through a multi-faceted approach, combining predictive spectroscopic analysis (NMR, IR, MS) with modern computational chemistry methods. Detailed, field-proven experimental protocols are provided to serve as a self-validating framework for researchers.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring substituted with three different halogen atoms (Bromine, Chlorine, and Fluorine) and a hydroxyl group. The specific arrangement of these substituents dictates its unique electronic and steric properties.

The physicochemical properties of the compound are summarized in the table below. It is important to note that due to the compound's specific substitution pattern, some properties are estimated based on computational models and data from structurally related compounds.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 1782417-49-5 | [2] |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.44 g/mol | [1] |

| Physical Form | Solid or Semi-solid | [3] |

| Storage Conditions | Sealed in dry, room temperature, inert atmosphere | [1][3] |

| Predicted XLogP3 | 3.3 | [4][5] |

| Predicted pKa | ~6.5 - 7.5 | (Estimated based on halogenated phenols)[6] |

Predictive Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation. The following sections detail the predicted spectral data for this compound, explaining the causal relationship between the molecular structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Predictions are based on established principles of chemical shifts and spin-spin coupling.[7]

-

¹H NMR (Proton NMR): The structure contains two aromatic protons and one hydroxyl proton.

-

Aromatic Region (δ 7.0 - 7.5 ppm): Two signals are expected for the two non-equivalent aromatic protons (H-4 and H-5).

-

H-5: This proton is flanked by a chlorine and a fluorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with H-4 (³JHH, ortho coupling, ~8-9 Hz) and the fluorine atom (⁴JF-H, meta coupling, ~4-6 Hz).

-

H-4: This proton is adjacent to the fluorine atom. It is expected to appear as a doublet of doublets (dd) or a triplet-like multiplet due to coupling with H-5 (³JHH, ~8-9 Hz) and the fluorine atom (³JF-H, ortho coupling, ~8-10 Hz).

-

-

Hydroxyl Proton (δ 5.0 - 6.0 ppm, variable): The -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

-

-

¹³C NMR (Carbon NMR): Six distinct signals are expected for the six aromatic carbons. The presence of fluorine will introduce C-F coupling, splitting the signals of nearby carbons.

-

C-F Coupled Carbons:

-

C-3 (bearing F): Expected to have the largest one-bond C-F coupling constant (¹JCF ~240-250 Hz), appearing as a doublet around δ 155-160 ppm.

-

C-2 (bearing Br) & C-4: These carbons will show two-bond C-F coupling (²JCF ~15-25 Hz), appearing as doublets.

-

C-1 (bearing OH) & C-5: These carbons will show three-bond C-F coupling (³JCF ~3-5 Hz), appearing as doublets.

-

-

Other Carbons:

-

C-1 (bearing OH): Deshielded, expected around δ 148-152 ppm.

-

C-6 (bearing Cl): Deshielded by the halogen, expected around δ 125-130 ppm.

-

The remaining carbon signals will appear in the aromatic region (δ 110-140 ppm), with their exact shifts influenced by the combined electronic effects of all substituents.

-

-

-

¹⁹F NMR (Fluorine NMR):

-

A single signal is expected. It will appear as a doublet of doublets (dd) due to coupling with the two adjacent protons, H-4 (³JF-H, ~8-10 Hz) and H-5 (⁴JF-H, ~4-6 Hz).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.[8] For this compound, the spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 3550 | O-H stretch (H-bonded) | Strong, Broad | The hydroxyl group engages in intermolecular hydrogen bonding, causing significant broadening of the peak.[9] |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring.[10] |

| 1550 - 1600 | Aromatic C=C stretch | Medium-Strong | In-ring skeletal vibrations of the benzene ring.[9] |

| ~1220 | C-O stretch (phenol) | Strong | The C-O stretching vibration in phenols is typically strong and found at a higher frequency than in aliphatic alcohols.[9] |

| 1100 - 1200 | C-F stretch | Strong | The C-F bond is highly polar, resulting in a strong absorption.[11] |

| 690 - 850 | C-Cl / C-Br stretches | Medium-Strong | These C-X stretching vibrations occur in the fingerprint region and can be difficult to assign individually.[10][11] |

| 800 - 900 | C-H out-of-plane bend | Strong | The position of this band is diagnostic of the aromatic substitution pattern (1,2,3,5-tetrasubstituted). |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns. A key feature for this molecule is the distinct isotopic pattern arising from bromine and chlorine.

-

Molecular Ion (M⁺): The nominal molecular weight is 225.44. However, the mass spectrum will show a cluster of peaks for the molecular ion due to the natural abundance of isotopes:

-

Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

-

-

Isotopic Pattern: This combination will produce a characteristic pattern for the molecular ion cluster:

-

M⁺ peak: (Contains ⁷⁹Br and ³⁵Cl)

-

M+2 peak: (Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl). This peak will be the most abundant in the cluster.

-

M+4 peak: (Contains ⁸¹Br and ³⁷Cl). The relative intensities of these peaks (M:M+2:M+4) provide a definitive signature for the presence of one bromine and one chlorine atom.

-

-

Fragmentation: Common fragmentation pathways for halogenated phenols include the loss of a halogen radical (·Br or ·Cl), loss of carbon monoxide (CO), or loss of a hydrohalic acid (e.g., HBr, HCl). High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular structure and electronic properties, complementing experimental data.[12][13]

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface.

-

Electron-rich regions (Red/Yellow): These areas are susceptible to electrophilic attack. For this molecule, the highest negative potential is expected around the phenolic oxygen atom due to its lone pairs, and to a lesser extent, on the aromatic ring.

-

Electron-poor regions (Blue): These areas are susceptible to nucleophilic attack. The hydroxyl proton is the most electropositive site (deepest blue).

-

Causality: The electron-withdrawing halogens create a more positive potential on the aromatic ring compared to phenol itself, influencing its reactivity in substitution reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom.

-

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the aromatic ring, with significant contributions from the carbons bearing the electronegative halogen atoms.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. The presence of multiple halogens is expected to lower the energy of the LUMO, affecting the compound's electronic transition properties and overall reactivity.[14]

Experimental Protocols & Workflows

To ensure trustworthy and reproducible data, the following self-validating protocols are described.

Protocol 1: Sample Preparation and Analysis via NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆).

-

Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Acetone-d₆ can be used if solubility is an issue or to better resolve the hydroxyl proton signal.

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm).

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire spectra using standard parameters, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Validation: Process the data (Fourier transform, phase correction, and baseline correction). The TMS signal must be precisely at 0.00 ppm. The observed splitting patterns and integrations should be consistent with the predicted structure.

Diagram: General Analytical Workflow for Structural Elucidation

This diagram illustrates the logical flow from sample acquisition to final structural confirmation.

Caption: A logical workflow for the complete structural analysis of the target compound.

Diagram: Logic of Mass Spectrometry Isotopic Pattern

This diagram explains the origin of the characteristic M, M+2, and M+4 peaks.

Caption: Isotopic contributions leading to the M, M+2, and M+4 pattern in mass spectrometry.

Conclusion

The structural elucidation of this compound requires an integrated analytical approach. Predictive spectroscopic data, derived from fundamental principles, provides a robust template for experimental verification. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for mapping the precise connectivity and electronic environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry offers definitive proof of the elemental composition through its unique and predictable isotopic signature. Complemented by computational methods like DFT, which illuminate the molecule's electronic landscape, researchers can achieve an unambiguous and comprehensive understanding of its structure. The methodologies and predictive data presented in this guide serve as a reliable framework for scientists engaged in the synthesis, characterization, and application of this and other complex halogenated compounds.

References

- Vertex AI Search. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol: A Versatile Chemical Compound.

- Vertex AI Search. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.

- ResearchGate. (2025, August 6). A QSAR Study of the Acute Toxicity of Halogenated Phenols.

- AIP Publishing. (n.d.). The Infra‐Red Absorption of Phenol and Its Halogen Derivatives in the Region of the Second Overtone of the OH Absorption. The Journal of Chemical Physics.

- ResearchGate. (2025, August 10). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships.

- ResearchGate. (2025, August 7). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.

- MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.

- AOBChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluorophenol.

- ChemAxon. (n.d.). NMR Predictor.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- ECHEMI. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROPHENOL.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- PubChemLite. (n.d.). 2-bromo-6-chlorophenol.

- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.

Sources

- 1. catamarans-fountaine-pajot.com [catamarans-fountaine-pajot.com]

- 2. aobchem.com [aobchem.com]

- 3. 2-Bromo-3-fluorophenol | 443-81-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 2-bromo-6-chlorophenol (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-3-fluorophenol

Introduction

2-Bromo-6-chloro-3-fluorophenol is a polysubstituted phenol of significant interest in the fields of pharmaceutical and agrochemical research. The precise arrangement of bromine, chlorine, and fluorine atoms on the phenol ring imparts unique chemical and biological properties, making it a valuable building block in the synthesis of complex organic molecules.[1] Polysubstituted phenols are crucial components in drug discovery, materials science, and the development of agricultural chemicals, as the specific substitution pattern dictates the molecule's bioactivity and physical characteristics.[2][3] This guide provides a comprehensive overview of the synthetic strategies for this compound, delving into the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

The strategic synthesis of such highly substituted phenols presents a considerable challenge in organic chemistry.[3] Traditional methods like electrophilic aromatic substitution on simple phenols often lack the necessary regioselectivity, leading to mixtures of isomers that are difficult to separate.[4][5] Consequently, modern synthetic chemistry has focused on developing more sophisticated and highly regioselective methodologies to access these complex structures.[2][6] This guide will explore various approaches, including multi-step syntheses starting from pre-functionalized aromatic precursors, highlighting the rationale behind the choice of reagents and reaction conditions.

Strategic Approaches to Synthesis

The synthesis of polysubstituted phenols has evolved significantly from classical methods. Modern strategies offer greater control over the final substitution pattern.[2] Key approaches applicable to the synthesis of this compound involve the careful introduction of substituents onto a pre-existing aromatic ring. Given the substitution pattern of the target molecule, a logical retrosynthetic analysis would involve starting with a simpler, commercially available fluorophenol and sequentially introducing the chlorine and bromine atoms.

Electrophilic Halogenation of a Fluorophenol Precursor

A primary and direct approach to the synthesis of this compound involves the sequential electrophilic halogenation of a suitable fluorophenol starting material. The hydroxyl group of a phenol is a strongly activating, ortho-, para- directing group.[7] This inherent directing effect must be carefully considered and managed to achieve the desired 2,3,6-substitution pattern.

Proposed Synthetic Pathway

A plausible synthetic route would commence with 3-fluorophenol. The synthetic sequence would involve an initial chlorination followed by bromination. The directing effects of the hydroxyl and fluoro groups will influence the regioselectivity of these electrophilic substitution reactions.

Caption: Proposed two-step synthesis of this compound from 3-fluorophenol.

Step 1: Chlorination of 3-Fluorophenol

The initial step would be the chlorination of 3-fluorophenol. The hydroxyl group is a more powerful activating group than the fluorine atom. Therefore, the first electrophilic substitution will be directed ortho and para to the hydroxyl group. The fluorine atom, being at the 3-position, will also influence the regioselectivity. The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The fluorine at C3 will deactivate the adjacent C2 and C4 positions to some extent.

To favor monochlorination and achieve the desired regiochemistry, mild chlorinating agents and controlled reaction conditions are essential. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often employed for the selective chlorination of phenols.

Step 2: Bromination of the Chlorinated Intermediate

The second step involves the bromination of the chlorinated fluorophenol intermediate. The directing effects of the existing substituents (hydroxyl, fluoro, and chloro groups) will determine the position of the incoming bromine atom. The hydroxyl group will remain the most powerful activating group, directing the bromination to the remaining vacant ortho or para positions.

For instance, if the initial chlorination occurs at the 6-position to yield 6-chloro-3-fluorophenol, the subsequent bromination would be directed by the hydroxyl group to the 2- or 4-positions. To achieve the target this compound, conditions favoring substitution at the 2-position would be necessary. This can often be influenced by the choice of brominating agent and solvent.

Alternative Synthetic Strategies

While direct halogenation is a common approach, other methods for constructing polysubstituted phenols can be considered, especially when specific regioselectivity is difficult to achieve.[8][9] These can include:

-

Multi-step synthesis from highly substituted precursors: This involves starting with a molecule that already contains several of the desired substituents and then modifying or adding the remaining functional groups.

-

Cycloaddition/Aromatization Reactions: These methods build the aromatic ring from acyclic precursors, offering excellent control over the final substitution pattern.[2][3]

-

Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the phenol scaffold with high regioselectivity, often guided by directing groups.[2]

However, for a target molecule like this compound, a stepwise electrophilic substitution on a suitable phenol precursor remains one of the more straightforward and economically viable approaches.

Experimental Protocols

The following are generalized experimental protocols based on established methods for the halogenation of phenols.[7][10] Researchers should optimize these conditions for the specific substrate and desired outcome.

Table 1: Reagents and Conditions for Halogenation

| Step | Reaction | Reagents | Solvent | Temperature (°C) |

| 1 | Chlorination | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Acetonitrile | 0 to room temperature |

| 2 | Bromination | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Acetic Acid or Dichloromethane | 0 to room temperature |

Detailed Step-by-Step Methodology

Step 1: Synthesis of 6-Chloro-3-fluorophenol (Illustrative)

-

To a solution of 3-fluorophenol (1.0 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (1.05 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated intermediate.

Step 2: Synthesis of this compound (Illustrative)

-

Dissolve the 6-chloro-3-fluorophenol intermediate (1.0 equivalent) in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine (1.0 equivalent) in acetic acid to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product via column chromatography to yield pure this compound.

Mechanistic Insights

The synthesis of this compound via electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.

Sources

- 1. catamarans-fountaine-pajot.com [catamarans-fountaine-pajot.com]

- 2. benchchem.com [benchchem.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

Fluorinated Phenol Derivatives: Pharmacophore Engineering & Biological Validation

Executive Summary

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. Unlike simple methylation or chlorination, fluorination induces profound electronic and physicochemical shifts—specifically altering pKa, lipophilicity (LogP), and metabolic stability—without significantly changing steric bulk. This guide provides a technical deep-dive into the biological potential of fluorinated phenol derivatives, moving beyond basic observations to explore the causality of their activity in antimicrobial, anticancer, and antioxidant domains.

Part 1: The Fluorine Effect on Phenolic Pharmacophores

To design effective derivatives, one must first understand how fluorine modifies the phenol core. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (

Acidity and Binding Affinity

The acidity of the phenolic hydroxyl group is critical for hydrogen bonding interactions with protein targets (e.g., serine proteases, kinases).

-

Ortho-fluorination: Often leads to intramolecular hydrogen bonding (O-H···F), which can lock the conformation and increase membrane permeability by masking the polar hydroxyl group.

-

Para-fluorination: Significantly lowers the pKa of the phenol (making it more acidic) via inductive stabilization of the phenoxide anion, enhancing interactions with positively charged residues in active sites.

Metabolic Blocking

Phenols are notorious for rapid Phase II metabolism (glucuronidation/sulfation). Replacing a metabolically labile C-H bond (typically at the para position) with a C-F bond blocks oxidative metabolism (CYP450 hydroxylation) due to the high strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), thereby extending the pharmacokinetic half-life (

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying phenols with fluorine.

Figure 1: Strategic placement of fluorine atoms on the phenolic ring dictates physicochemical outcomes.

Part 2: Therapeutic Applications & Mechanisms[1]

Antimicrobial Activity

Fluorinated phenols (e.g., derivatives of carvacrol, eugenol, and propofol) exhibit enhanced bactericidal activity compared to their non-fluorinated counterparts.

-

Mechanism: The increased lipophilicity facilitates the molecule's insertion into the bacterial lipid bilayer. Once embedded, the acidic phenol disrupts the proton motive force (PMF) and increases membrane fluidity, leading to ion leakage (

, -

Biofilm Eradication: Fluorinated pyrrolomycins have shown potency against Staphylococcus aureus biofilms by penetrating the extracellular polymeric substance (EPS) matrix more effectively than standard antibiotics.

Anticancer Potential

Derivatives such as fluorinated chalcones and naphthoquinones function as multi-target agents.

-

Tubulin Inhibition: Steric similarity between fluorine and hydrogen allows fluorinated phenols to mimic natural ligands, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase.

-

Apoptosis Induction: These compounds often trigger the intrinsic apoptotic pathway by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

-

Kinase Inhibition: The modified acidity of the phenol group enhances binding affinity to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

Antioxidant Activity

While fluorination generally withdraws electron density (making the O-H bond harder to break homolytically), it can stabilize the resulting phenoxy radical.

-

Radical Scavenging: In polar solvents, fluorinated flavonoids often utilize the Sequential Proton Loss Electron Transfer (SPLET) mechanism rather than simple Hydrogen Atom Transfer (HAT).

Part 3: Experimental Frameworks

To validate these biological activities, rigorous protocols are required. Below are optimized workflows for synthesis and biological assay.

Protocol: Electrophilic Fluorination of Phenols

Direct fluorination using Selectfluor is preferred over F2 gas due to safety and selectivity.

-

Reagents: Substituted phenol (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).

-

Setup: Flame-dried round-bottom flask under Nitrogen (

) atmosphere. -

Execution:

-

Dissolve phenol in anhydrous MeCN (0.1 M concentration).

-

Add Selectfluor portion-wise at

to prevent over-fluorination. -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitor: Check progress via TLC (Hexane:EtOAc 8:2). Fluorinated products typically have higher

values.

-

-

Workup: Quench with saturated

, extract with Ethyl Acetate ( -

Purification: Silica gel flash chromatography.

Protocol: High-Throughput MIC Determination (Antimicrobial)

Standardized microdilution method for hydrophobic compounds.

-

Preparation: Dissolve fluorinated derivative in DMSO (Stock: 10 mg/mL). Note: Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

-

Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

McFarland standard ( -

Plate Setup: Use a 96-well plate.

-

Dispense 100

L MHB into all wells. -

Add 100

L of compound stock to Column 1. -

Perform serial 2-fold dilutions from Column 1 to 10.

-

Add 100

L of bacterial suspension to all wells (Columns 1-11). -

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation:

for 18–24 hours. -

Readout: Add 30

L Resazurin (0.015%) dye. Incubate 1 hour. Blue

Protocol: MTT Cytotoxicity Assay (Anticancer)

Validating mitochondrial metabolic inhibition.

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with graded concentrations of fluorinated phenol (0.1 – 100

M) for 48h. -

Assay:

-

Add 20

L MTT solution (5 mg/mL in PBS) to each well. -

Incubate 4h at

(Formazan crystals form). -

Aspirate media carefully.

-

Dissolve crystals in 150

L DMSO.

-

-

Analysis: Measure Absorbance at 570 nm. Calculate

using non-linear regression.

Part 4: Data Visualization & Logic

Mechanism of Action: Membrane Disruption

The following diagram details the cascade of events for antimicrobial activity.

Figure 2: The lipophilic fluorine atom drives membrane insertion, triggering a cascade of failure in bacterial homeostasis.

Comparative Activity Data

Representative data synthesized from literature trends (e.g., Chalcones, Ciprofloxacin derivatives).

| Compound Class | Modification | Target/Cell Line | Activity ( | Reference Impact |

| Chalcone | 4-Fluoro (Ring B) | HepG2 (Liver Cancer) | High potency vs non-fluorinated ( | |

| Propofol | 4-Fluoro | S. aureus | MIC: | Enhanced stability & potency |

| Flavone | 3-Fluoro | DPPH Radical | Comparable to Ascorbic Acid | |

| Ciprofloxacin | Phenol-Hybrid | A549 (Lung Cancer) | Dual Topoisomerase I/II inhibition |

References

-

Burmaoglu, S., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Link

-

Zhang, Y., et al. (2016).[1][2] Antibacterial activity and membrane-disruptive mechanism of 3-p-trans-coumaroyl-2-hydroxyquinic acid against Staphylococcus aureus. Molecules, 21:1084.[2] Link

-

Alaaeldin, R., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Link

-

BenchChem Technical Support. (2025). Synthesis of Fluorinated Phenols: Experimental Protocols and Safety. BenchChem. Link

-

Araldi, G.L., et al. (2024). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase. PMC. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Bromo-6-chloro-3-fluorophenol

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of 2-Bromo-6-chloro-3-fluorophenol .

The synthesis of polyhalogenated phenols with specific substitution patterns (1,2,3,6-tetrasubstitution) presents a significant regiochemical challenge. The primary difficulty lies in distinguishing between the two ortho positions (relative to the phenol) and the highly reactive para position. This guide details a "Blocking Group Strategy" to ensure regiochemical integrity, alongside a modern "Direct Halogenation" approach using fluorinated solvents.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, This compound , possesses a crowded 1,2,3-trisubstituted motif alongside a 6-chloro substituent.

-

Electronic Landscape: The hydroxyl group (OH) at C1 is the strongest activating group, directing electrophiles to C2, C4, and C6. The fluorine at C3 directs ortho (C2, C4) and para (C6).

-